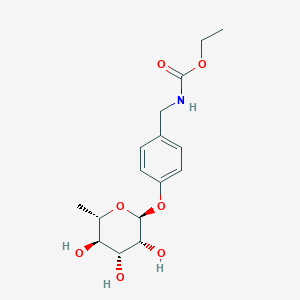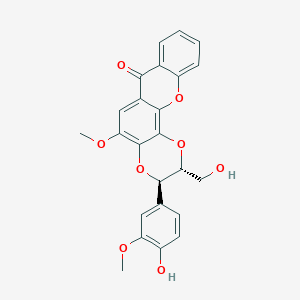
Phalloidin-AMCA Conjugate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phalloidin-AMCA conjugate is a blue fluorophore that specifically labels filamentous actin (F-actin). It consists of aminomethylcoumarin (AMCA; ex/em max = 350/450 nm) conjugated with phalloidin, a mycotoxin that binds F-actin. This compound is used in fixed and permeabilized tissue sections, cell cultures, or cell-free experiments.
Applications De Recherche Scientifique
Filamentous Actin Imaging
Phalloidin-AMCA conjugates, like other phalloidin conjugates, are instrumental in imaging applications, particularly for visualizing filamentous actin (F-actin) structures within cells. For example, a study by Li et al. (2011) developed a phalloidin-functionalized hyperbranched conjugated polyelectrolyte for direct F-actin imaging in living Hela cells, demonstrating its potential for long-term F-actin imaging due to its improved photostability compared to other available conjugates (Li, Pu, Cai, & Liu, 2011).
F-Actin Structure Analysis
Phalloidin derivatives, including Phalloidin-AMCA, are crucial for analyzing F-actin structures within various organisms. Hoch and Staples (1983) used rhodamine-conjugated phalloin, a phalloidin derivative, to identify F-actin structures in the bean rust fungus, demonstrating the utility of these conjugates in detailed structural analyses of F-actin in different biological contexts (Hoch & Staples, 1983).
Studying Actin Filament Assembly
Phalloidin conjugates, including Phalloidin-AMCA, have been used to study actin filament assembly and branching. Mahaffy and Pollard (2008) showed that rhodamine-phalloidin binds to the Arp2/3 complex and its activator, influencing both the formation and dissociation of actin filament branches. This highlights its role in understanding the dynamics of actin assembly (Mahaffy & Pollard, 2008).
Actin Polymerization Studies
Phalloidin conjugates are widely used to understand the polymerization and stability of actin. Cooper (1987) discussed the functional resemblance of phalloidins, including Phalloidin-AMCA, to actin-binding proteins, particularly in stabilizing actin filaments and elucidating aspects of actin polymerization (Cooper, 1987).
Cell Biology Applications
In cell biology research, Phalloidin-AMCA conjugates can be used to study cell morphology and cytoskeletal organization. Wehland, Osborn, and Weber (1980) demonstrated that phalloidin associates with microfilaments after microinjection into tissue culture cells, indicating its application in visualizing and understanding cellular structures (Wehland, Osborn, & Weber, 1980).
Propriétés
Formule moléculaire |
C47H58N10O13S |
|---|---|
Poids moléculaire |
1003.1 |
InChI |
InChI=1S/C47H58N10O13S/c1-20-26-11-10-24(48)12-35(26)70-46(68)28(20)15-36(60)49-19-47(5,69)16-32-41(64)50-22(3)39(62)56-37(23(4)58)43(66)54-33-18-71-44-29(27-8-6-7-9-30(27)55-44)14-31(40(63)53-32)52-38(61)21(2)51-42(65)34-13-25(59)17-57(34)45(33)67/h |
Clé InChI |
KMGLGIMFGSJINT-UHFFFAOYSA-N |
SMILES |
NC1=CC=C2C(OC(C(CC(NCC(O)(C)CC(C(NC(C(NC(C(O)C)C(N3)=O)=O)C)=O)NC(C4NC(C(NC(C(CC(O)C5)N5C(C3CSC6=C(C4)C7=C(C=CC=C7)N6)=O)=O)C)=O)=O)=O)=C2C)=O)=C1 |
Synonymes |
Phalloidin-Aminomethylcoumarin Conjugate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1164480.png)